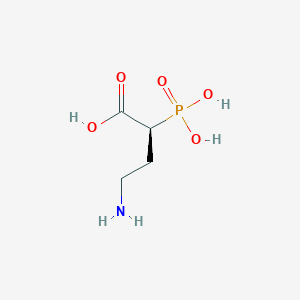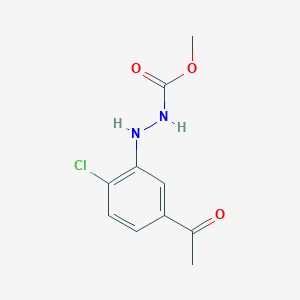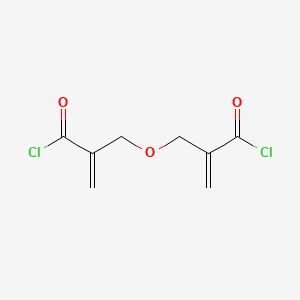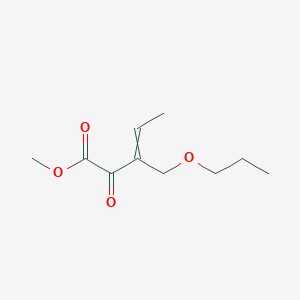
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate is a chemical compound known for its unique structure, which includes a cyclohexane ring substituted with an ethyl ester and a 1,3-dithiane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone derivatives with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a dithiane intermediate, which is then esterified to yield the final product . Commonly used catalysts include boron trifluoride etherate and yttrium triflate, which facilitate the formation of the dithiane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like organolithium or Grignard reagents are often used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted dithianes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in carbon-carbon bond-forming reactions. The ester group can participate in esterification and transesterification reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-cyclohexanone-1-carboxylate: Similar in structure but lacks the dithiane moiety.
1,3-Dithiane derivatives: Share the dithiane ring but differ in the substituents attached to the ring.
Uniqueness
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate is unique due to the presence of both the cyclohexane ring and the 1,3-dithiane moiety, which confer distinct reactivity and stability properties. This combination allows for versatile applications in organic synthesis and potential biological activities .
Properties
CAS No. |
798555-94-9 |
|---|---|
Molecular Formula |
C13H20O2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H20O2S2/c1-2-15-12(14)10-4-6-11(7-5-10)13-16-8-3-9-17-13/h10H,2-9H2,1H3 |
InChI Key |
CTHSZVJCPGWGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=C2SCCCS2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


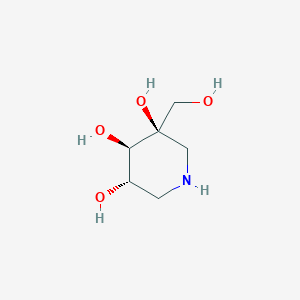
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)


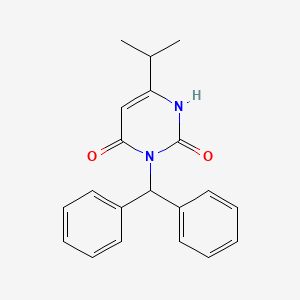

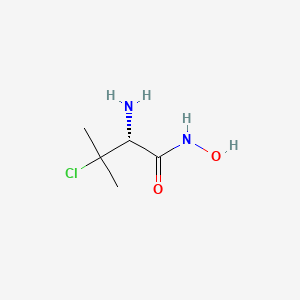
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
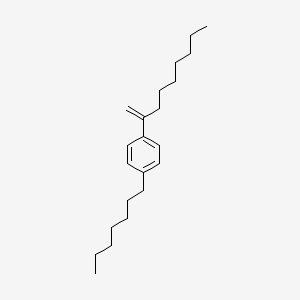
![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
